

Linustedastat (OG-6219): A Technical Whitepaper on its Discovery and Synthesis

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Compound of Interest		
Compound Name:	Linustedastat	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

Linustedastat (formerly OG-6219 and FOR-6219) is a potent and selective steroidal inhibitor of 17β-hydroxysteroid dehydrogenase 1 (17β-HSD1). Developed by Forendo Pharma and later acquired by Organon, it was investigated as a novel treatment for endometriosis. The therapeutic rationale was to locally inhibit the conversion of estrone to the more potent estradiol in endometrial tissue, thereby reducing estrogenic stimulation without significantly impacting systemic hormone levels. Despite a promising preclinical profile and successful Phase 1 trials, the Phase 2 ELENA study in patients with endometriosis-related pain did not meet its primary efficacy endpoint, leading to the discontinuation of its clinical development. This guide provides a detailed overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of **Linustedastat**, serving as a valuable resource for researchers in the field of women's health and steroid hormone modulation.

Introduction: The Rationale for 17β-HSD1 Inhibition in Endometriosis

Endometriosis is a chronic, estrogen-dependent inflammatory disease characterized by the growth of endometrial-like tissue outside the uterus. This ectopic tissue expresses the necessary enzymatic machinery to synthesize its own estradiol, a key driver of lesion growth and inflammation. 17β-hydroxysteroid dehydrogenase 1 (17β-HSD1) is a critical enzyme in this



process, catalyzing the final step in estradiol biosynthesis – the conversion of the weaker estrogen, estrone, to the highly potent estradiol.[1] Elevated expression of 17β-HSD1 has been observed in endometriotic lesions, making it a compelling therapeutic target.

The development of a selective 17β-HSD1 inhibitor like **Linustedastat** was based on the "intracrinology" concept: targeting local hormone production within the diseased tissue to elicit a therapeutic effect while minimizing systemic side effects associated with conventional hormonal therapies that induce a hypoestrogenic state.[2][3]

Discovery of Linustedastat (OG-6219)

Linustedastat was discovered and developed by Forendo Pharma, a company specializing in intracrine hormone modulation, which was later acquired by Organon.[4] The discovery program focused on identifying potent and selective inhibitors of 17β -HSD1 with drug-like properties suitable for oral administration.

The chemical structure of **Linustedastat**, 3-[(17E)-4-Fluoro-17-(hydroxyimino)estra-1,3,5(10)-trien-15 β -yl]-N-(5-fluoropyridin-2-yl)propanamide, reveals its foundation on a modified estrone scaffold.[1] Medicinal chemistry efforts likely focused on optimizing the substituents at various positions of the steroid nucleus to achieve high affinity and selectivity for the 17 β -HSD1 enzyme. The introduction of the 15 β -yl-N-(5-fluoropyridin-2-yl)propanamide side chain and the 17-hydroxyimino group were critical modifications to impart the desired inhibitory activity and pharmacological properties.

Synthesis of Linustedastat

The synthesis of **Linustedastat** is detailed in patent WO2018224736A1. The following is a representative synthetic scheme based on the examples provided in the patent.

Experimental Protocol: Synthesis of **Linustedastat** (Illustrative)

- Step 1: Starting Material: The synthesis would likely commence from a readily available estrone derivative, which is then subjected to a series of chemical transformations to introduce the required functionalities at the C4, C15, and C17 positions.
- Step 2: Introduction of the C15 side chain: This would involve a multi-step sequence to build the propanamide side chain at the 15β position of the steroid core. This could be achieved



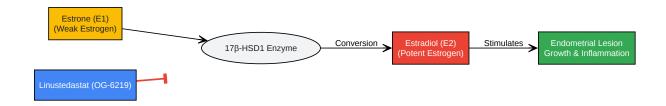
through stereoselective alkylation or other carbon-carbon bond-forming reactions.

- Step 3: Formation of the Amide Bond: The carboxylic acid intermediate at the C15 side chain is then coupled with 2-amino-5-fluoropyridine using standard peptide coupling reagents (e.g., HATU, HOBt, EDC) to form the amide bond.
- Step 4: Modification of the C17 Carbonyl Group: The ketone at the C17 position is converted to an oxime by reaction with hydroxylamine hydrochloride in the presence of a base.
- Step 5: Introduction of the C4 Fluorine: A fluorination reaction, likely using an electrophilic fluorinating agent, would be performed on the A-ring of the steroid to introduce the fluorine atom at the C4 position.
- Step 6: Purification: The final compound, Linustedastat, is purified using chromatographic techniques such as column chromatography or preparative HPLC to yield the desired product with high purity.

Note: This is a generalized protocol. For the exact, detailed experimental procedures, including reagents, solvents, reaction conditions, and characterization data, please refer to the specific examples within patent WO2018224736A1.

Mechanism of Action and Preclinical Pharmacology

Linustedastat is a potent and selective inhibitor of the 17β -HSD1 enzyme.[1] Its mechanism of action is to block the conversion of estrone to estradiol within target tissues.



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Caption: Mechanism of action of Linustedastat.



Experimental Protocols for Preclinical Evaluation:

- In Vitro 17β-HSD1 Inhibition Assay:
 - Recombinant human 17β -HSD1 enzyme is incubated with a known concentration of a substrate (e.g., radiolabeled estrone) and a cofactor (NADPH).
 - Varying concentrations of Linustedastat are added to the reaction mixture.
 - The reaction is allowed to proceed for a defined period at 37°C.
 - The reaction is stopped, and the substrate and product (estradiol) are separated using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
 - The amount of product formed is quantified, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.
- Cell-Based Assays:
 - A suitable cell line expressing 17β-HSD1 (e.g., T-47D breast cancer cells) is cultured.
 - The cells are treated with estrone in the presence or absence of varying concentrations of Linustedastat.
 - After incubation, the concentration of estradiol in the cell culture medium is measured using methods like ELISA or LC-MS/MS.
 - The ability of Linustedastat to inhibit estradiol production in a cellular context is determined.
- Animal Models of Endometriosis:
 - Endometriosis is surgically induced in animal models, such as rodents or non-human primates, by transplanting endometrial tissue to ectopic sites.
 - The animals are treated with vehicle or different doses of Linustedastat.



- The growth and regression of the endometriotic lesions are monitored over time.
- At the end of the study, the lesions are excised, weighed, and analyzed histologically.
- Pain-related behaviors can also be assessed in some models.

Preclinical Data Summary

While specific quantitative data for **Linustedastat** from peer-reviewed publications is limited, press releases from Forendo Pharma and presentations on related compounds suggest a favorable preclinical profile.

Parameter	Result
In Vitro Potency	Potent inhibitor of 17β-HSD1
Selectivity	Selective for 17β-HSD1 over other steroidogenic enzymes
Pharmacokinetics	Favorable pharmacokinetic properties across several preclinical species, supporting oral dosing.[5]
In Vivo Efficacy	Demonstrated efficacy in preclinical models of endometriosis.

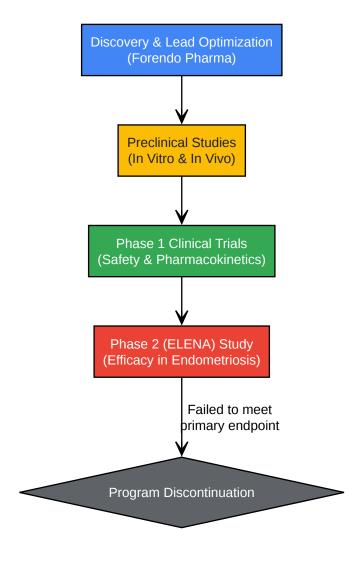
Clinical Development and Discontinuation Phase 1 Studies

Linustedastat successfully completed Phase 1 clinical trials. The studies demonstrated that the drug was safe and well-tolerated in healthy volunteers.[2][3] The pharmacokinetic profile supported the potential for once or twice-daily oral dosing. Importantly, the treatment did not appear to cause systemic estrogen deficiency-related side effects, and treated premenopausal women continued to have normal ovulatory menstrual cycles, supporting the targeted, local mechanism of action.[2]

Phase 2 (ELENA) Study and Discontinuation



The Phase 2 ELENA study was a randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy and safety of three dose levels of **Linustedastat** in pre-menopausal women with moderate-to-severe endometriosis-related pain.[6] In July 2025, Organon announced that the study did not meet its primary efficacy endpoint, as **Linustedastat** did not demonstrate a statistically significant improvement in overall pelvic pain compared to placebo. [7][8][9] Based on these results, Organon discontinued the clinical development program for **Linustedastat**.[7][8][9]



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Caption: Linustedastat clinical development workflow.

Conclusion



Linustedastat (OG-6219) represents a well-designed therapeutic candidate targeting a sound biological rationale for the treatment of endometriosis. Its discovery and development were based on the principle of inhibiting local estrogen production to avoid the side effects of systemic hormonal therapies. While the compound demonstrated a promising preclinical and early clinical profile, it ultimately failed to show efficacy in a Phase 2 clinical trial. The data and methodologies presented in this whitepaper provide valuable insights for the continued development of novel therapies for endometriosis and other estrogen-dependent diseases. The story of **Linustedastat** underscores the challenges of translating preclinical findings into clinical efficacy, particularly in complex diseases like endometriosis.

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